1-[4-(3-methoxyphenoxy)butyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(3-methoxyphenoxy)butyl]pyrrolidine is an organic compound with the molecular formula C15H23NO2 It is characterized by a pyrrolidine ring attached to a butyl chain, which is further connected to a 3-methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-methoxyphenoxy)butyl]pyrrolidine typically involves the following steps:
Preparation of 3-methoxyphenol: This can be achieved through the methylation of phenol using methanol in the presence of a catalyst.
Formation of 3-methoxyphenoxybutyl bromide: The 3-methoxyphenol is reacted with 1,4-dibromobutane to form 3-methoxyphenoxybutyl bromide.
Nucleophilic substitution: The final step involves the reaction of 3-methoxyphenoxybutyl bromide with pyrrolidine under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-methoxyphenoxy)butyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrrolidine ring can be reduced to form a piperidine ring.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) are commonly used.
Major Products
Oxidation: Formation of 3-hydroxyphenoxybutylpyrrolidine.
Reduction: Formation of 1-[4-(3-methoxyphenoxy)butyl]piperidine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-[4-(3-methoxyphenoxy)butyl]pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a ligand in receptor binding studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(3-methoxyphenoxy)butyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can interact with active sites of enzymes, potentially inhibiting their activity. The methoxyphenoxy group can enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(2-methoxyphenoxy)butyl]pyrrolidine
- 1-[4-(4-methoxyphenoxy)butyl]pyrrolidine
- 1-[4-(3-ethoxyphenoxy)butyl]pyrrolidine
Uniqueness
1-[4-(3-methoxyphenoxy)butyl]pyrrolidine is unique due to the specific positioning of the methoxy group on the phenoxy ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-[4-(3-methoxyphenoxy)butyl]pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-17-14-7-6-8-15(13-14)18-12-5-4-11-16-9-2-3-10-16/h6-8,13H,2-5,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDJCSLNNLRHCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCCN2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60367126 |
Source
|
Record name | 1-[4-(3-methoxyphenoxy)butyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60367126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5362-98-1 |
Source
|
Record name | 1-[4-(3-methoxyphenoxy)butyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60367126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.